Anti‑Platelet Aggregation Activity: Amide vs. Ester Linkage Comparison
In a systematic study of nipecotic acid phenyl derivatives, amide analogs were approximately 2‑fold more potent than the corresponding phenyl esters in inhibiting ADP‑ and adrenaline‑induced human platelet aggregation [1]. The most active amide (4‑hexyloxyanilide of nipecotic acid) achieved IC₅₀ values comparable to aspirin (~60 μM) in adrenaline‑induced aggregation [1]. This establishes the amide linkage present in N‑phenyl‑3‑piperidinecarboxamide as a critical potency determinant that ester‑based analogs cannot replicate.
| Evidence Dimension | Inhibitory potency against human platelet aggregation (ADP/adrenaline‑induced) |
|---|---|
| Target Compound Data | Amide derivatives ~2× more active than corresponding esters [1] |
| Comparator Or Baseline | Corresponding phenyl esters of nipecotic acid (e.g., phenyl nipecotate) |
| Quantified Difference | Approximately 2‑fold greater potency for amide vs. ester [1] |
| Conditions | Human platelet‑rich plasma; aggregation triggered by ADP (10 μM) or adrenaline (10 μM); % inhibition at 100 μM or IC₅₀ determination [1] |
Why This Matters
A 2‑fold potency difference at the scaffold level can translate into substantially lower hit‑expansion attrition rates in anti‑thrombotic lead‑finding campaigns.
- [1] de Candia, M., Summo, L., Carrieri, A., Altomare, C., Nardecchia, A., Cellamare, S., & Carotti, A. (2003). Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids. Bioorganic & Medicinal Chemistry, 11(7), 1439–1450. View Source
